1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-7-15-17-9-12-10-19(5-4-14(12)20(15)18-11)16(21)8-13-3-2-6-22-13/h2-3,6-7,9H,4-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHISYMDXILKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CC4=CC=CS4)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes to 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone typically start with the formation of the heterocyclic core. This involves cyclization reactions using various pyrazole and pyridine derivatives. Specific steps and conditions can include:
Step 1: Synthesis of the pyrazolopyridine core through multi-step cyclization of appropriate pyrazole and pyridine precursors.
Step 2: Alkylation at the 2-position using methylating agents under conditions such as reflux in the presence of a strong base.
Step 3: Introduction of the thiophene moiety through cross-coupling reactions, facilitated by palladium catalysts.
Industrial Production Methods
For industrial production, scale-up methods using continuous flow reactors are often employed to optimize yields and reduce reaction times. Key aspects include:
High-pressure reactors to facilitate rapid cyclization.
Automated systems for precise control of reagent addition.
Use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone is reactive towards a variety of chemical transformations:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction can yield dihydro derivatives under catalytic hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at both the thiophene and pyrazolopyridine moieties.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation with N-bromosuccinimide (NBS) followed by nucleophilic attack.
Major Products Formed
The primary products depend on the reaction:
Oxidation: leads to sulfoxide or sulfone derivatives.
Reduction: results in dihydro analogs.
Substitution: can yield various halogenated or alkylated products.
Scientific Research Applications
Chemistry
Biology
In biological contexts, this compound can serve as a molecular probe due to its ability to interact with specific biomolecules. It's often used in studies involving protein-ligand interactions.
Medicine
Potential medicinal applications include the development of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and neurodegenerative diseases.
Industry
Industrial applications can range from its use as an intermediate in the synthesis of more complex organic molecules to its role in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone exerts its effects typically involves binding to specific molecular targets. This binding can alter the conformation and function of the target, which in turn affects various biochemical pathways. Key targets can include enzymes and receptor proteins.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrazolo-pyrimidine Derivatives: Compound 7b () contains a bis-pyrazolo-thieno[2,3-b]thiophene system with dual carbonyl groups. Unlike the target compound, its core lacks pyrido fusion but shares the pyrazole-pyrimidine motif, which is critical for π-π stacking in molecular interactions . MK80 and MK79 () feature a pyrazolo[1,5-a]pyrimidin-7(4H)-one core with trifluoromethyl and aryl substituents. The ketone group at position 7 is analogous to the ethanone in the target compound, but the absence of a pyrido ring reduces conformational rigidity .
Substituent Diversity
- Thiophene vs.
- Methyl vs. Cyano Groups: Compound 10 () incorporates cyano substituents, enhancing electrophilicity compared to the methyl group in the target compound. This may influence reactivity in nucleophilic addition reactions .
Physicochemical Properties
- Melting Points: 7b’s exceptionally high melting point (>300°C) suggests strong intermolecular forces due to hydrogen bonding (NH₂) and rigid planar structure, whereas the target compound’s methyl and ethanone groups may reduce crystallinity .
- Spectroscopic Data: The absence of NH₂ groups in the target compound differentiates its IR profile from 7b, which shows NH₂ stretches at 3320–3275 cm⁻¹. The ethanone C=O stretch (~1700 cm⁻¹) aligns with 7b’s 1720 cm⁻¹, indicating similar electronic environments .
Biological Activity
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that belongs to the class of substituted pyrazolo[1,5-a]pyrimidines. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities. Its structure combines a pyrazolo-pyrimidine core with a thiophene moiety, which enhances its pharmacological properties.
- Molecular Formula : C16H16N4OS
- Molecular Weight : 312.39 g/mol
- CAS Number : 1797560-64-5
The precise mechanism of action of this compound is not fully elucidated; however, it is believed to involve interactions with specific biological targets such as kinases or other signaling pathways relevant to cancer and inflammatory diseases. Compounds in the pyrazolo[1,5-a]pyrimidine class often exhibit inhibitory effects on various enzymes, suggesting that this compound may act as a competitive inhibitor or allosteric modulator in cellular pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro tests against various cancer cell lines have shown promising results:
| Cell Line | Inhibition (%) | Notes |
|---|---|---|
| MCF7 | 43.9 | Broad-spectrum activity observed across multiple cell lines |
| HepG2 | Variable | Induced cell cycle arrest at G2/M phase |
| HCT116 | Notable | Significant cytotoxic effects |
Studies indicate that derivatives of this compound can induce apoptosis and cause cell cycle arrest, particularly in the G0–G1 phase. For instance, compounds derived from similar structures have demonstrated an increase in cell populations arrested at these phases compared to controls .
Enzyme Inhibition
Molecular docking studies suggest that this compound may function as a dual inhibitor of CDK2 and TRKA kinases. This dual inhibition is crucial for its anticancer activity as both kinases play significant roles in cell proliferation and survival pathways:
| Enzyme | Inhibition Type | Effect on Cancer Cells |
|---|---|---|
| CDK2 | Competitive Inhibition | Reduces proliferation |
| TRKA | Allosteric Modulation | Induces apoptosis |
Study on Pyrazolo[1,5-a]pyrimidine Derivatives
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that specific modifications could enhance their anticancer properties. The study found that certain derivatives exhibited up to 70% inhibition against selected cancer cell lines when tested at optimal concentrations .
Cell Cycle Analysis
In another investigation focusing on the effects of similar compounds on cell cycle dynamics, treated cells showed significant accumulation in the G0–G1 phase and reduced progression into the S phase. This indicates that these compounds effectively halt cell division, which is a critical mechanism for their anticancer activity .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone?
The synthesis typically involves multi-step reactions, including cyclization and condensation. Key steps include:
- Core Formation : Constructing the pyrazolo-pyrido-pyrimidine core via cyclization of precursor heterocycles under reflux conditions (e.g., using DMF as a solvent and triethylamine as a base) .
- Functionalization : Introducing the thiophen-2-yl ethanone moiety through nucleophilic substitution or coupling reactions. Reaction conditions (temperature, solvent polarity, and catalyst selection) critically influence yield and purity .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the final product .
Q. What spectroscopic methods are most effective for characterizing this compound’s structure?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., thiophen-2-yl integration at δ ~7.0–7.5 ppm for aromatic protons) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and heterocyclic C=N (~1620 cm⁻¹) stretches .
- HRMS : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions or impurities. Mitigation strategies include:
- Purity Validation : Use HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts .
- Dose-Response Curves : Establish consistent IC50 values across multiple replicates to confirm activity thresholds .
- Control Experiments : Compare with structurally analogous compounds to isolate structure-activity relationships (SARs) .
Q. What experimental designs are recommended to study degradation pathways under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative (H2O2), and thermal stress. Monitor degradation via LC-MS to identify breakdown products (e.g., cleavage of the thiophen-2-yl group or pyrimidine ring oxidation) .
- Stability Profiling : Use accelerated stability chambers (40°C/75% RH) to simulate long-term storage and quantify half-life .
Q. How can computational and experimental methods be integrated to predict this compound’s interactions with kinase targets?
- Molecular Docking : Use software like AutoDock to model binding poses within ATP-binding pockets of kinases (e.g., JAK2 or EGFR). Pay attention to hydrogen bonding with the pyrimidine nitrogen atoms .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time to validate docking predictions .
- Enzymatic Assays : Measure inhibition kinetics (e.g., Km/Vmax shifts) to confirm competitive/non-competitive mechanisms .
Q. What strategies differentiate this compound’s pharmacological profile from structural analogs?
- SAR Studies : Systematically modify substituents (e.g., replace thiophen-2-yl with furan or phenyl groups) and compare bioactivity .
- ADMET Profiling : Assess solubility (logP), metabolic stability (CYP450 inhibition), and toxicity (hERG binding) to highlight unique advantages .
- Crystallography : Solve co-crystal structures with target proteins to visualize binding interactions absent in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
